Leukadherin-1

Content Navigation

CAS Number

Product Name

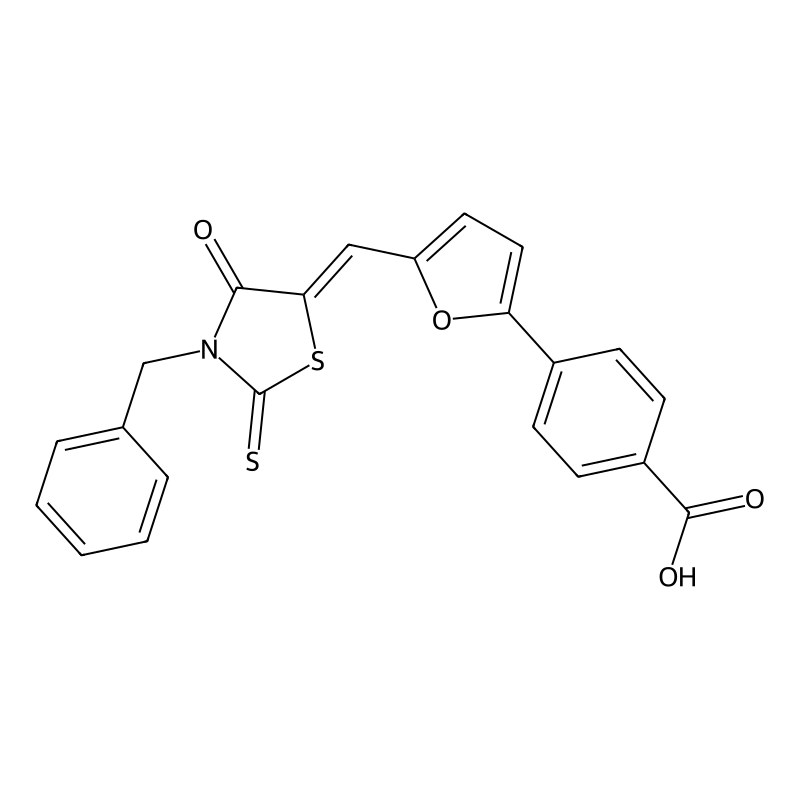

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Leukadherin-1 and Inflammation

LA-1 binds to a receptor on leukocytes called LFA-1 (Leukocyte Function-Associated Antigen-1). This binding helps leukocytes adhere to other cells, which is a crucial step in the inflammatory response. Studies have shown that LA-1 can increase the activation of leukocytes, leading to the release of inflammatory molecules []. This suggests that LA-1 may be a contributor to various inflammatory conditions.

For example, research suggests that LA-1 might play a role in diseases like:

- Systemic Lupus Erythematosus (SLE): Studies have found elevated levels of LA-1 in patients with SLE, an autoimmune disease characterized by inflammation [].

- Organ Transplant Rejection: LA-1 might be involved in the process by which the body rejects transplanted organs [].

These findings highlight the potential importance of LA-1 in understanding and potentially treating inflammatory diseases.

Leukadherin-1 as a Therapeutic Target

Given its role in leukocyte adhesion and inflammation, LA-1 is being explored as a potential target for developing new therapeutic drugs. Researchers are investigating strategies to:

Leukadherin-1 is a small molecule compound classified as a furanyl thiazolidinone. Its chemical structure is denoted as C22H15NO4S2, and it has a molecular weight of approximately 429.49 g/mol. This compound is known for its role as an allosteric activator of the integrin CD11b/CD18, which is crucial for mediating cell adhesion processes, particularly in immune responses. By binding to the αA/αI domain of CD11b, Leukadherin-1 stabilizes this integrin in a high-affinity conformation, thereby enhancing leukocyte adhesion to its ligands, such as fibrinogen and intercellular adhesion molecule 1 (ICAM-1) .

LA-1 is believed to work by activating the CD11b/CD18 integrin complex on immune cells. This activation increases the adhesion of these cells, potentially affecting their migration and function [, ]. Additionally, LA-1 may influence signaling pathways within immune cells, leading to reduced inflammation []. However, the exact mechanisms require further investigation [].

Leukadherin-1 participates in various chemical interactions primarily through its binding to the CD11b/CD18 integrin. The activation mechanism involves reversible binding to the integrin's αA/αI domain, which alters the conformational state of the integrin and promotes its interaction with ligands . This mechanism can be summarized as follows:

- Binding: Leukadherin-1 binds to the CD11b/CD18 integrin.

- Conformational Change: This binding induces a conformational change that increases the integrin's affinity for its ligands.

- Adhesion Enhancement: Enhanced binding leads to increased cell adhesion to extracellular matrix components and other cells.

Leukadherin-1 has demonstrated significant biological activity by enhancing leukocyte adhesion and decreasing motility. Its activation of CD11b/CD18 allows for improved cell interactions during inflammatory responses. Specifically, studies indicate that Leukadherin-1 increases adhesion to fibrinogen with an effective concentration (EC50) of approximately 4 µM . This activity is particularly relevant in conditions where leukocyte recruitment is critical, such as in inflammation and immune responses.

The synthesis of Leukadherin-1 involves multi-step organic reactions that typically include:

- Formation of Thiazolidinone Ring: Starting from appropriate thiazole derivatives, the thiazolidinone ring is synthesized through cyclization reactions.

- Furanyl Substitution: Introduction of the furanyl group is achieved via electrophilic aromatic substitution or similar methods.

- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure a purity level exceeding 99% .

Leukadherin-1 has several applications in biomedical research and therapeutic contexts:

- Inflammatory Disease Research: It serves as a tool for studying leukocyte adhesion mechanisms in various inflammatory diseases.

- Potential Therapeutic Agent: Due to its ability to modulate immune responses, it could be explored as a therapeutic agent for conditions characterized by excessive inflammation or impaired leukocyte function.

- Drug Development: Its unique mechanism of action makes it a candidate for developing new drugs targeting integrins involved in immune responses .

Interaction studies have shown that Leukadherin-1 effectively enhances the binding affinity of CD11b/CD18 for its ligands. Research indicates that this compound not only stabilizes the high-affinity state of the integrin but also influences downstream signaling pathways involved in leukocyte activation and migration . Furthermore, studies utilizing atomic force microscopy have provided insights into how single molecules of CD11b interact with ICAM-1 under flow conditions, highlighting the importance of Leukadherin-1 in promoting stable cell adhesion .

Leukadherin-1 shares structural and functional similarities with several other compounds that interact with integrins. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Leukadherin-1 | Furanyl thiazolidinone | Allosteric activator of CD11b/CD18 | Stabilizes high-affinity conformation |

| Efalizumab | Monoclonal antibody | Blocks CD11a/CD18 interaction | Targets a different integrin (CD11a) |

| Integrilin | Peptide inhibitor | Competitive antagonist of αIIbβ3 | Directly inhibits platelet aggregation |

| Abciximab | Chimeric monoclonal antibody | Inhibits αIIbβ3 receptor | Used primarily in cardiovascular interventions |

Leukadherin-1's distinct mechanism as an allosteric activator sets it apart from competitive antagonists like Integrilin and Abciximab, which directly inhibit receptor-ligand interactions.

Shear Stress-Dependent Adhesion Strengthening

Fundamental Mechanisms of Shear Stress Response

Leukadherin-1 demonstrates sophisticated mechanosensitive properties that enable dynamic responses to hemodynamic forces in the vascular environment. The compound's ability to modulate leukocyte adhesion under varying shear stress conditions represents a critical adaptation to the physiological demands of blood flow [1] [2]. Under physiological shear stress conditions ranging from 2 to 25 dynes per square centimeter, endothelial cells demonstrate time-dependent increases in Intercellular Adhesion Molecule 1 surface expression, creating enhanced binding sites for Complement Receptor 3 interactions [1] [2].

Molecular Adaptations to Flow Conditions

The response to laminar shear stress involves selective upregulation of Intercellular Adhesion Molecule 1 expression on endothelial cell surfaces, with studies demonstrating significant time-dependent increases following exposure to laminar flow at 8 dynes per square centimeter for 6 hours [1] [2]. This upregulation specifically enhances leukocyte adhesion efficiency, with increases from baseline levels of 43 ± 16 leukocytes per square millimeter to 233 ± 67 leukocytes per square millimeter [1]. Notably, this enhancement is completely blocked by anti-Intercellular Adhesion Molecule 1 antibodies, confirming the specificity of the interaction [1].

Dynamic Tether Formation Under Shear

Leukadherin-1 activation facilitates the formation of membrane tethers that exhibit remarkable stability under varying shear conditions. These tethers demonstrate length modulation directly proportional to wall shear rate, with average lengths ranging from 1.0 ± 0.32 micrometers at low shear rates to extended configurations exceeding 6 micrometers under optimal conditions [3] [4]. The force distribution across these tethers ranges from 86 piconewtons at 100 reciprocal seconds to 172 piconewtons at 250 reciprocal seconds [5].

Temporal Dynamics of Adhesion Strengthening

The kinetics of adhesion strengthening under Leukadherin-1 activation demonstrate biphasic characteristics. Initial adhesion occurs within milliseconds of contact, followed by progressive strengthening over 100 milliseconds to several seconds [6] [7]. During this period, the number of supporting adhesive complexes increases from an average of 5.5 complexes per tether in unstimulated conditions to 15.8 complexes per tether following activation [6].

Membrane Tether Formation and Biomechanical Coupling

Structural Characteristics of Membrane Tethers

Leukadherin-1 activation induces the formation of distinctive membrane tethers that serve as biomechanical links between leukocytes and endothelial surfaces. These structures demonstrate average lengths of 10.6 micrometers in activated conditions compared to 4.5 micrometers in control conditions [8] [9]. The tethers exhibit viscous properties characteristic of lipid membrane extensions, with force-extension relationships following established membrane mechanics principles [8] [9].

Biomechanical Force Distribution

Single-molecule force spectroscopy measurements reveal that Leukadherin-1-mediated tether formation involves fundamentally different force distribution patterns compared to manganese ion activation. While manganese ions induce both cytoskeleton-anchored bonds and membrane tethers, Leukadherin-1 selectively enhances membrane tether formation without significantly affecting cytoskeleton-anchored adhesive complexes [8] [9]. This selectivity results in longer detachment distances but lower detachment forces, indicating a shift toward sustained, low-force adhesive interactions [8] [9].

Multiple Integrin Complex Support

Individual membrane tethers formed under Leukadherin-1 activation are supported by multiple Complement Receptor 3-Intercellular Adhesion Molecule 1 complexes acting in parallel. The number of supporting complexes increases substantially following activation, with estimates indicating 15.8 complexes per tether in stimulated conditions versus 5.5 complexes in control conditions [6]. These multiple complexes distribute applied forces evenly, prolonging tether lifetime and enabling sustained adhesive contact [6].

Mechanical Properties and Viscoelasticity

The mechanical properties of Leukadherin-1-induced tethers demonstrate characteristic viscoelastic behavior. Force measurements indicate that these structures can withstand forces ranging from 40 piconewtons under low-stress conditions to over 170 piconewtons under high-stress conditions [8] [3]. The viscoelastic nature of these tethers enables energy dissipation during mechanical stress, contributing to their stability under physiological flow conditions [8].

Coupling to Cellular Machinery

Leukadherin-1-mediated membrane tether formation involves selective coupling to specific cellular machinery components. Unlike traditional integrin activation that promotes strong cytoskeletal anchoring, Leukadherin-1 activation favors weak associations that facilitate membrane extension [8] [9]. This differential coupling mechanism enables sustained adhesive interactions while maintaining cellular mobility, a critical feature for controlled inflammatory responses [8].

| Parameter | Leukadherin-1 Activation | Control Conditions | Manganese Activation |

|---|---|---|---|

| Average Tether Length | 10.6 μm | 4.5 μm | Similar to control |

| Supporting Complexes per Tether | 15.8 | 5.5 | Variable |

| Detachment Force | Lower than Mn²⁺ | Baseline | High |

| Detachment Distance | Significantly increased | Baseline | Minimal increase |

| Force Range | 40-172 pN | Variable | Higher range |

Inhibition of Transendothelial Migration Mechanisms

Primary Migration Inhibition Pathways

Leukadherin-1 demonstrates potent inhibitory effects on transendothelial migration through multiple interconnected mechanisms. The compound reduces neutrophil migration speed by 76%, from 0.25 ± 0.01 micrometers per second to 0.06 ± 0.01 micrometers per second [7] [10]. Simultaneously, neutrophil displacement decreases by 84%, from 65.2 ± 4.7 micrometers to 10.4 ± 1.3 micrometers, indicating substantial impairment of directional movement [7] [10].

Endothelial Barrier Protection Mechanisms

The compound provides significant protection of endothelial barrier function through stabilization of intercellular junctions and reduction of neutrophil-mediated damage. Electric cell-substrate impedance sensing measurements demonstrate that Leukadherin-1 treatment preserves barrier integrity in the presence of activated neutrophils from critically ill patients [11] [7] [10]. This protection occurs both in the absence and presence of formylmethionine-leucine-phenylalanine stimulation, indicating broad protective efficacy [7] [10].

Molecular Basis of Migration Inhibition

The inhibition of transendothelial migration involves specific molecular interactions that prevent normal leukocyte extravasation processes. Leukadherin-1 binding to the alpha A domain of Complement Receptor 3 stabilizes the integrin in a high-affinity conformation that promotes sustained adhesion to endothelial surfaces [12] [13] [14]. This sustained adhesion prevents the normal deadhesion events required for transendothelial migration, effectively trapping leukocytes on the luminal surface of blood vessels [12] [15] [7].

Cellular Signaling Disruption

Leukadherin-1 activation modulates key cellular signaling pathways involved in migration control. The compound affects Mitogen-Activated Protein Kinase and Nuclear Factor kappa B signaling cascades, leading to reduced production of pro-inflammatory mediators [16] [17] [18]. Additionally, Leukadherin-1 treatment induces endocytosis of Toll-like Receptor 4, further reducing inflammatory signaling and migration-promoting stimuli [17] [18].

Temporal Dynamics of Migration Inhibition

The inhibition of transendothelial migration demonstrates rapid onset and sustained duration. Initial effects become apparent within minutes of Leukadherin-1 application, with maximum inhibition achieved within 30 minutes [7]. The effects persist for several hours following initial treatment, indicating stable modification of cellular adhesive properties [15] [7].

Therapeutic Implications

The migration inhibition mechanisms employed by Leukadherin-1 offer significant therapeutic advantages over traditional anti-inflammatory approaches. By promoting adhesion rather than blocking it, the compound avoids the immunosuppressive effects associated with integrin antagonists [15] [7]. This approach enables controlled inflammatory responses while preventing excessive tissue infiltration and damage [15] [7] [19].

| Migration Parameter | Control | Leukadherin-1 Treatment | Percentage Reduction |

|---|---|---|---|

| Migration Speed | 0.25 ± 0.01 μm/s | 0.06 ± 0.01 μm/s | 76% |

| Path Length | 199.5 ± 14.3 μm | 42.1 ± 13.0 μm | 79% |

| Displacement | 65.2 ± 4.7 μm | 10.4 ± 1.3 μm | 84% |

| Barrier Permeability | Increased with neutrophils | Preserved | Significant protection |

| Inflammatory Cell Infiltration | High | Markedly reduced | >50% reduction |

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Joshi N, Kopec AK, Ray JL, Cline-Fedewa H, Nawabi A, Schmitt T, Nault R, Zacharewski TR, Rockwell CE, Flick MJ, Luyendyk JP. Fibrin deposition following bile duct injury limits fibrosis through an αMβ2-dependent mechanism. Blood. 2016 Jun 2;127(22):2751-62. doi: 10.1182/blood-2015-09-670703. Epub 2016 Feb 26. PubMed PMID: 26921287; PubMed Central PMCID: PMC4891955.

3: Jagarapu J, Kelchtermans J, Rong M, Chen S, Hehre D, Hummler S, Faridi MH, Gupta V, Wu S. Efficacy of Leukadherin-1 in the Prevention of Hyperoxia-Induced Lung Injury in Neonatal Rats. Am J Respir Cell Mol Biol. 2015 Dec;53(6):793-801. doi: 10.1165/rcmb.2014-0422OC. PubMed PMID: 25909334; PubMed Central PMCID: PMC4742935.

4: Khan SQ, Guo L, Cimbaluk DJ, Elshabrawy H, Faridi MH, Jolly M, George JF, Agarwal A, Gupta V. A Small Molecule β2 Integrin Agonist Improves Chronic Kidney Allograft Survival by Reducing Leukocyte Recruitment and Accompanying Vasculopathy. Front Med (Lausanne). 2014 Nov 12;1:45. doi: 10.3389/fmed.2014.00045. eCollection 2014. PubMed PMID: 25593918; PubMed Central PMCID: PMC4291902.

5: Celik E, Faridi MH, Kumar V, Deep S, Moy VT, Gupta V. Agonist leukadherin-1 increases CD11b/CD18-dependent adhesion via membrane tethers. Biophys J. 2013 Dec 3;105(11):2517-27. doi: 10.1016/j.bpj.2013.10.020. PubMed PMID: 24314082; PubMed Central PMCID: PMC3853324.

Explore Compound Types